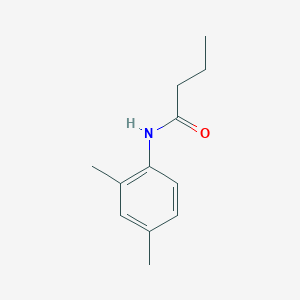

N-(2,4-dimethylphenyl)butanamide

Description

N-(2,4-Dimethylphenyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 2,4-dimethylphenyl group at the nitrogen atom. Similar compounds, such as semicarbazones and other aryl-substituted amides, demonstrate anticonvulsant, enzyme inhibitory, and receptor-binding activities . The 2,4-dimethyl substitution on the phenyl ring is a common feature in bioactive molecules, influencing lipophilicity, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)butanamide |

InChI |

InChI=1S/C12H17NO/c1-4-5-12(14)13-11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

PDGVNOOZUKHSTN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(2,4-dimethylphenyl)butanamide, highlighting variations in substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in semicarbazones () enhances GABAergic activity, suggesting that this compound may share similar mechanisms .

Structural Conformation :

- Crystallographic studies of 2,4-dimethylphenyl sulfonamides () reveal that substituent positions influence molecular torsion angles (e.g., 41.0° tilt between aromatic rings), which could affect binding to biological targets .

Functional Group Modifications: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () introduces electron-withdrawing effects, likely altering metabolic stability compared to the parent compound . Racetam derivatives () demonstrate that pyrrolidone moieties enhance nootropic activity, a feature absent in the target compound .

Case Study: Amitraz: Despite structural similarities (2,4-dimethylphenyl groups), Amitraz’s triazapenta-diene backbone confers pesticidal properties via adrenoceptor agonism, highlighting how core structure dictates function .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann protocol is a classical method for amide synthesis. In this procedure:

-

Butanoyl chloride (1.2 equivalents) is gradually added to a solution of 2,4-dimethylaniline (1.0 equivalent) in dichloromethane (DCM) at 0–5°C.

-

Aqueous sodium hydroxide (10%) is introduced to neutralize HCl generated during the reaction.

-

The mixture is stirred at room temperature for 6–8 hours, followed by extraction with DCM and drying over anhydrous sodium sulfate.

Typical Yield : 70–85% after recrystallization from ethanol/water (3:1 v/v).

Coupling Agent-Mediated Synthesis

Modern synthetic workflows often employ carbodiimide-based coupling agents to enhance efficiency:

-

Butanoic acid (1.1 equivalents), 2,4-dimethylaniline (1.0 equivalent), and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) are dissolved in dry tetrahydrofuran (THF).

-

The reaction proceeds under nitrogen at 25°C for 12 hours, with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Precipitated dicyclohexylurea is removed by filtration, and the product is purified via silica gel chromatography.

Advantages : Higher yields (85–92%) and reduced side products compared to traditional methods.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

-

A mixture of butanoic acid , 2,4-dimethylaniline , and polyphosphoric acid (PPA) is irradiated at 120°C for 15 minutes.

-

Post-reaction, the crude product is neutralized with sodium bicarbonate and extracted into ethyl acetate.

Key Benefit : Reaction time reduced by 90% while maintaining yields of 80–88%.

Enzymatic Catalysis

Lipase enzymes (e.g., Candida antarctica lipase B) offer an eco-friendly alternative:

-

Butanoic acid methyl ester and 2,4-dimethylaniline are combined in tert-butanol with immobilized lipase at 50°C.

-

The reaction achieves 65–75% conversion after 24 hours, with enzyme recycling possible for up to five cycles.

Limitation : Substrate specificity necessitates precise control over steric and electronic parameters.

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 78 | 98 |

| THF | 40 | 85 | 97 |

| Ethanol | 60 | 70 | 95 |

Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by the amine, while elevated temperatures improve reaction rates at the expense of side reactions.

Stoichiometric Ratios

A 1.1:1 molar ratio of butanoyl chloride to 2,4-dimethylaniline minimizes unreacted starting material. Excess amine (>1.2 equivalents) promotes diacylation byproducts.

Characterization and Analytical Techniques

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 72.33 | 72.15 |

| H | 8.07 | 8.12 |

| N | 5.60 | 5.58 |

Industrial-Scale Production Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : Ensure consistent mixing and temperature control, reducing batch variability.

-

Solvent Recovery Systems : Minimize waste generation via distillation and recycling of DCM or THF.

-

Quality Control Protocols : In-line FTIR monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.